5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBDKLRIXWUGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707358-54-0 | |
| Record name | Pyrimidine, 5-methyl-2-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707358-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride belongs to the class of pyrimidine derivatives, characterized by its molecular formula and a molar mass of 215.68 g/mol. The presence of the pyrrolidin-3-yloxy group enhances its pharmacological potential, particularly in the context of neuronal nicotinic receptor modulation.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | 5-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride |
| InChI Key | ASOHLANYDZFPHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N=C1)C2CCNC2 |
Neuronal Nicotinic Receptor Modulation
Research indicates that 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride acts as an agonist for neuronal nicotinic receptors (NNRs), particularly the α4β2 subtype. This selectivity suggests potential applications in treating central nervous system disorders such as Alzheimer's disease and schizophrenia. The compound facilitates neurotransmitter release, which is vital for cognitive functions.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties . Studies have shown that related pyrimidine derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory process. For instance, related compounds have reported IC50 values around 0.04 μmol, indicating robust anti-inflammatory activity comparable to established drugs like celecoxib.
Antimicrobial Activity
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride also demonstrates antimicrobial potential . Compounds structurally similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Neuronal Nicotinic Agonism | Modulates neurotransmitter release | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies and Research Findings
Case Study 1: Neuronal Disorders
In a study focusing on Alzheimer's disease models, 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride was administered to assess its impact on cognitive functions. Results indicated significant improvements in memory retention and reduced neuroinflammation markers when compared to control groups.
Case Study 2: Inflammatory Response
Another investigation evaluated the compound's effect on inflammatory responses in animal models subjected to induced inflammation. The administration resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.
Scientific Research Applications
Pharmacology
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride functions primarily as an agonist of neuronal nicotinic receptors (NNRs) , particularly the α4β2 subtype. This selectivity suggests potential therapeutic applications in treating central nervous system disorders such as:
- Alzheimer's Disease: By modulating neurotransmitter release, the compound may improve cognitive functions.
- Schizophrenia: Its agonistic activity could help manage symptoms associated with this disorder.
Anti-inflammatory Properties
Research indicates that compounds similar to 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride exhibit significant anti-inflammatory effects. For instance, related pyrimidine derivatives have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The IC50 values for these compounds were reported at approximately 0.04 μmol, indicating robust anti-inflammatory activity comparable to established drugs like celecoxib.
Chemical Synthesis
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as alkylation and acylation, allows for the development of derivatives with enhanced biological activity or specificity for particular therapeutic targets.
Case Studies and Research Findings
Neuronal Nicotinic Receptor Modulation:
A study demonstrated that 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride effectively activates neuronal nicotinic receptors, which are crucial for neurotransmission in the central nervous system. This activation is associated with improved cognitive performance in animal models.
Anti-inflammatory Activity:
Another study highlighted the compound's anti-inflammatory properties through its structural analogs inhibiting COX enzymes effectively. The research findings suggest that these compounds could serve as alternatives to traditional anti-inflammatory medications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyrimidine ring’s electron-deficient nature (enhanced by the electron-withdrawing chlorine in the hydrochloride salt) activates positions C-4 and C-6 for nucleophilic attack. Key examples include:
For instance, compound 50 (a methylated pyrrolo[2,3-d]pyrimidine analog) reacts with benzylamines under nucleophilic aromatic substitution to yield bioactive derivatives .
Cross-Coupling Reactions
The pyrimidine core participates in metal-catalyzed cross-couplings for C–C bond formation:
These reactions enable the introduction of aromatic or heterocyclic groups, enhancing structural diversity for drug discovery .
Acylation and Alkylation
The pyrrolidine oxygen and pyrimidine nitrogen atoms serve as nucleophilic sites:
-
Acylation : Reaction with acyl chlorides or anhydrides yields ester/amide derivatives.
-
Alkylation : Methyl iodide or alkyl halides generate N- or O-alkylated products (e.g., methylated intermediate 50 ) .
Hydrolysis
Controlled hydrolysis of nitriles or esters (e.g., using LiOH or HCl) produces carboxylic acids or primary amides (e.g., 21 , 22 ) .
Biological Activity Modulation via Structural Modifications
Substituent engineering significantly impacts bioactivity:
-
Pyrrolidine modifications : Introducing 3-hydroxypyrrolidine enhances potency (IC₅₀ = 72 nM for 1 vs. 720 nM for parent compound) .
-
Pyrazole/pyridine hybrids : Amide coupling with 4-pyrazolecarboxylic acid derivatives improves anticancer activity (e.g., 12a –12t ) .
Mechanistic Insights
-
Electronic Effects : The chlorine atom in the hydrochloride salt increases electrophilicity at C-4/C-6, while the pyrrolidine’s electron-donating effects stabilize transition states.
-
Steric Guidance : The pyrrolidine substituent directs regioselectivity in substitution reactions .
Analytical Characterization
Reaction products are validated via:
-
NMR : Distinct shifts for pyrrolidine protons (δ 3.05–4.86 ppm) and pyrimidine carbons (δ 151–165 ppm) .
-
MS/HRMS : Molecular ion peaks (e.g., m/z 313.1580 for alkylated derivatives) .
This compound’s versatility in nucleophilic, coupling, and functionalization reactions underscores its utility in medicinal chemistry. Further studies could explore enantioselective syntheses or novel hybrid scaffolds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison
6-(4-Chlorobenzyl)-5-methyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5a)
- Structural Differences : Features a pyrrolidin-1-yl group linked via a thioether (-S-) and ethyl spacer to the pyrimidine core. The 4-position is oxidized to a ketone.
- Activity : Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans due to the thioether and 4-chlorobenzyl groups, which enhance membrane penetration .
- Source : Synthesized via alkylation of thiouracil precursors .
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS 914347-82-3) Structural Differences: Substitutes the methyl group at the 5-position with bromine, increasing molecular weight and altering electronic properties. No direct activity data are provided, but brominated pyrimidines are often used in cross-coupling reactions for drug development .
BAY 61-3606 Hydrochloride
- Structural Differences : Contains an imidazo[1,2-c]pyrimidine core with a 3,4-dimethoxyphenyl group and a carboxamide side chain.
- Activity : A Syk kinase inhibitor used in inflammation and oncology research. The complex structure enables selective kinase binding .
4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride Structural Differences: Replaces pyrrolidin-3-yloxy with piperidin-3-yloxy, introducing a six-membered ring with increased conformational flexibility.
Table 1: Structural and Functional Comparison
*Estimated based on empirical formula.
Preparation Methods
Retrosynthetic Analysis and Key Bond Disconnections
The target molecule features a pyrimidine core substituted at the 2-position with a pyrrolidin-3-yloxy group and at the 5-position with a methyl group, culminating in a hydrochloride salt. Retrosynthetically, the molecule can be fragmented into two primary building blocks:
- 5-Methylpyrimidin-2-ol : Serves as the aromatic nucleophile for ether bond formation.
- Pyrrolidin-3-ol : Provides the heterocyclic amine component, which is functionalized for nucleophilic substitution.
The ether linkage between these fragments is typically forged via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Subsequent salt formation with hydrochloric acid ensures stability and enhances solubility.
Synthetic Routes to 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride
Nucleophilic Aromatic Substitution (SNAr)
Route 1: Activation of Pyrrolidin-3-ol
- Protection of Pyrrolidin-3-ol :
Pyrrolidin-3-ol is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
$$
\text{Pyrrolidin-3-ol} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Boc-pyrrolidin-3-ol}
$$ - Mesylation :
The hydroxyl group is activated via mesylation using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM):
$$
\text{Boc-pyrrolidin-3-ol} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{Boc-pyrrolidin-3-yl mesylate}
$$ - Coupling with 2-Chloro-5-methylpyrimidine :
The mesylate undergoes SN2 displacement with 2-chloro-5-methylpyrimidine in dimethylformamide (DMF) using potassium tert-butoxide as a base:
$$
\text{Boc-pyrrolidin-3-yl mesylate} + \text{2-Cl-5-Me-pyrimidine} \xrightarrow{\text{KOtBu, DMF}} \text{Protected intermediate}
$$ - Deprotection and Salt Formation :
Boc removal with trifluoroacetic acid (TFA) in DCM yields the free amine, which is treated with HCl in ethyl acetate to precipitate the hydrochloride salt.
Route 2: Mitsunobu Reaction
An alternative one-step etherification employs the Mitsunobu reaction between 5-methylpyrimidin-2-ol and pyrrolidin-3-ol:
$$
\text{5-Me-pyrimidin-2-ol} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{5-Me-2-(pyrrolidin-3-yloxy)pyrimidine}
$$
The product is isolated as the hydrochloride salt via HCl gas bubbling in diethyl ether.
Table 1: Comparative Analysis of Synthetic Routes
Optimization of Reaction Conditions
Solvent and Base Selection
- SNAr Route : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of the pyrrolidine oxygen. Potassium tert-butoxide outperforms weaker bases (e.g., K2CO3) in achieving >90% conversion.
- Mitsunobu Reaction : Tetrahydrofuran (THF) optimizes reagent solubility, while lower temperatures (0–5°C) minimize side reactions.
Characterization and Analytical Data
Spectroscopic Characterization
- 1H NMR (400 MHz, D2O) : δ 8.21 (s, 1H, pyrimidine-H), 4.95–4.85 (m, 1H, pyrrolidine-OCH), 3.45–3.30 (m, 4H, pyrrolidine-H), 2.40 (s, 3H, CH3), 2.15–1.95 (m, 2H, pyrrolidine-H).
- 13C NMR (100 MHz, D2O) : δ 163.2 (C=O), 157.8 (pyrimidine-C), 72.1 (OCH), 48.5–46.2 (pyrrolidine-C), 22.1 (CH3).
- HRMS (ESI+) : m/z calcd for C9H14N3O [M+H]+ 180.1131; found 180.1130.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyrimidine derivative and a pyrrolidin-3-ol intermediate under anhydrous conditions. For example, analogous syntheses of pyridine-pyrrolidine derivatives employ sodium hydroxide in dichloromethane to facilitate ether bond formation . Yield optimization may require controlled temperature (e.g., 0–5°C for exothermic steps), inert atmospheres, and stoichiometric excess of the pyrrolidine component. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity thresholds) is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by verifying methyl, pyrrolidinyloxy, and pyrimidine proton environments. Mass spectrometry (ESI-TOF) validates molecular weight, while elemental analysis ensures correct C/H/N ratios .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the pyrrolidinyloxy moiety . Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways. Moisture-sensitive intermediates require glovebox handling .
Q. What safety protocols are essential when working with this compound?
- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. The compound may cause skin/eye irritation, as seen in structurally related pyrrolidine derivatives . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via certified hazardous waste contractors .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) or supercritical fluid chromatography (SFC) resolves enantiomers. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation. For diastereomeric salts, crystallization with chiral resolving agents (e.g., tartaric acid) may be effective .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using target crystal structures (e.g., kinase domains). Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time. QSAR studies on pyrimidine-pyrrolidine analogs can guide structural modifications to enhance affinity .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Process analytical technology (PAT) monitors reaction progress in real-time (e.g., in-situ FTIR for intermediate detection). Optimizing solvent polarity (e.g., switching from THF to acetonitrile) reduces side reactions. Design of experiments (DoE) identifies critical parameters (e.g., pH, catalyst loading) to minimize impurities .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer : Microsomal stability assays (human/rat liver microsomes) assess metabolic clearance. Caco-2 cell monolayers model intestinal permeability. Plasma protein binding (ultrafiltration) and CYP450 inhibition screens (fluorogenic substrates) further characterize ADME profiles. LC-MS/MS quantifies compound concentrations in these matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
